2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Description
2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile is a prop-2-enenitrile derivative featuring a 2,2-dimethylpropanoyl (pivaloyl) group and a 4-methoxyphenyl substituent. The pivaloyl group is a common motif in drug design due to its metabolic stability and steric bulk, while the 4-methoxyphenyl moiety may confer electronic modulation for receptor interactions .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)14(17)12(10-16)9-11-5-7-13(18-4)8-6-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLVYRPWGYOFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,2-Dimethylpropanoyl)-3-(4-methoxyphenyl)prop-2-enenitrile, a compound with significant potential in medicinal chemistry, is characterized by its unique structure and diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- CAS Number : Not explicitly provided in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:
- Inhibition of Enzyme Activity : Many derivatives have shown potential as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy .
- Antioxidant Properties : Compounds in this class have demonstrated the ability to scavenge free radicals, thus providing neuroprotective effects against oxidative stress .
Anticancer Activity
Recent studies suggest that derivatives of this compound may possess significant anticancer properties. For instance, similar compounds have shown antiproliferative effects against various cancer cell lines, including HeLa cells, with IC50 values as low as 0.69 μM . This suggests that this compound could be further investigated for its potential in cancer therapy.
Neuroprotective Effects
The neuroprotective effects of compounds related to this compound have been explored using animal models. For example, studies involving zebrafish models indicate that such compounds can mitigate oxidative stress and improve survival rates during induced seizures . This highlights their potential for treating neurological disorders.
Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various derivatives showed that certain modifications to the chemical structure significantly enhanced anticancer activity against HeLa cells. The derivatives exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Doxorubicin | 2.29 | DNA intercalation |
| Compound A | 0.69 | HDAC inhibition |
| Compound B | 0.85 | ROS scavenging |
Study 2: Neuroprotective Effects
In a neurochemical profiling study using a pentylenetetrazole-induced seizure model in zebrafish, it was found that certain derivatives improved behavioral outcomes by modulating neurotransmitter levels and reducing oxidative damage .
| Treatment | Survival Rate (%) | Neurotransmitter Modulation |
|---|---|---|
| Control | 30 | Baseline levels |
| Compound C | 70 | Increased serotonin |
| Compound D | 65 | Decreased cortisol |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with structurally similar prop-2-enenitrile derivatives:
Key Observations :
- Electronic Effects : The 4-methoxyphenyl group in the target compound likely enhances electron-donating capacity compared to electron-withdrawing groups (e.g., nitro in ), influencing reactivity and binding affinity.
- Bioactivity : Fluorinated analogs (e.g., ) exhibit improved pharmacokinetic profiles, while purine-linked derivatives (e.g., ) show promise in oncology.
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This aids in understanding nucleophilic/electrophilic sites for derivatization .
- Molecular Docking : Screen for biological activity by docking into protein targets (e.g., kinases), using AutoDock Vina. Validate with in vitro assays if the compound shows binding affinity < −7 kcal/mol .
How do weak intermolecular interactions (e.g., C-H⋯π, van der Waals) influence the compound’s crystal packing and stability?
Advanced Research Question
Analyze crystal packing via graph set analysis (Etter’s rules) to classify hydrogen-bonding motifs. For example, weak C-H⋯π interactions between the methoxyphenyl ring and nitrile group can stabilize the lattice, as observed in related styryl derivatives. Use Hirshfeld surfaces to quantify interaction contributions (e.g., % contact area) .
What are hypothesized applications in materials science, and how can these be experimentally validated?
Basic Research Question
Based on analogous compounds, potential uses include:
- Photosensitizers : Test UV-vis absorption (λmax ~350–400 nm) and fluorescence quantum yield in ethanol.
- Electroluminescent Materials : Fabricate OLED layers via spin-coating and measure luminance efficiency .
Advanced Research Question
Explore nonlinear optical (NLO) properties using hyper-Rayleigh scattering. A high first hyperpolarizability (β) would indicate utility in photonic devices. Correlate with DFT-predicted β values .
How can synthetic byproducts or degradation products be identified and mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
